6-Iodonaphthalene-2-methanol

Description

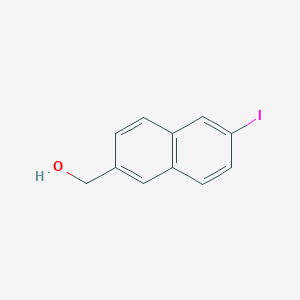

6-Iodonaphthalene-2-methanol (C₁₁H₉IO, molecular weight: 284.09 g/mol) is a halogenated naphthalene derivative featuring a methanol (-CH₂OH) group at the 2-position and an iodine atom at the 6-position of the naphthalene ring (Figure 1). This compound belongs to a class of polycyclic aromatic hydrocarbons (PAHs) modified with functional groups that influence its physicochemical and biological properties.

Applications of such compounds span pharmaceutical intermediates, organic synthesis, and materials science, though specific uses for the iodinated variant require further investigation.

Properties

Molecular Formula |

C11H9IO |

|---|---|

Molecular Weight |

284.09 g/mol |

IUPAC Name |

(6-iodonaphthalen-2-yl)methanol |

InChI |

InChI=1S/C11H9IO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6,13H,7H2 |

InChI Key |

SWMGXFGOLXCJIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)I)C=C1CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-Iodonaphthalene-2-methanol with key analogs:

*LogP estimated via substituent contribution models.

Key Observations:

- Functional Group Influence: The methanol group at position 2 introduces hydrogen-bonding capacity, which may reduce volatility compared to methyl or acetyl substituents (e.g., 2-Methylnaphthalene or 2-Acetyl-6-methoxynaphthalene) .

- Electrophilic Reactivity : Iodine’s lower electronegativity compared to bromine could alter electrophilic substitution patterns, affecting synthetic pathways.

Toxicological and Metabolic Profiles

Limited direct data exist for this compound, but insights can be drawn from structurally related compounds:

Halogenated Derivatives

- (6-Bromo-naphthalen-2-yl)-methanol: Brominated PAHs are associated with hepatic and renal toxicity in mammals, though specific data for this compound are lacking. Bromine’s moderate electronegativity may lead to reactive intermediate formation during metabolism .

- This compound: Iodine’s larger atomic radius and weaker C-I bond (vs.

Methoxylated and Acetylated Derivatives

- 2-Acetyl-6-methoxynaphthalene: As a recognized impurity in Naproxen synthesis, this compound is monitored for quality control but lacks explicit toxicity data. Methoxy and acetyl groups may redirect metabolic oxidation away from the aromatic ring, reducing PAH-associated carcinogenicity .

Methylnaphthalenes

- 2-Methylnaphthalene : Inhalation and oral exposure in rodents cause respiratory inflammation and hepatic oxidative stress, mediated by cytochrome P450 metabolism to epoxide intermediates .

Comparative Risk Assessment :

- Methanol and acetyl groups could modulate toxicity by altering solubility and metabolic pathways compared to methylated PAHs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.